Cas no 2137665-62-2 (3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid)

3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid is a specialized sulfonamide-containing thiophene derivative with potential applications in medicinal chemistry and pharmaceutical research. Its structure features a methylcyclobutyl substituent, which may enhance steric and electronic properties, and a sulfamoyl group that could contribute to biological activity. The carboxylic acid moiety offers versatility for further derivatization or salt formation. This compound is of interest for its potential as a scaffold in drug discovery, particularly in targeting enzymes or receptors where sulfonamide functionality is advantageous. Its unique combination of substituents makes it a valuable intermediate for synthesizing novel bioactive molecules.
3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid structure
2137665-62-2 structure
Product Name:3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid
CAS No:2137665-62-2
MF:C10H13NO4S2
MW:275.344520330429
CID:6529019
PubChem ID:165831019
Update Time:2025-11-06

3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(1-methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid
    • 2137665-62-2
    • EN300-716702
    • 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid
    • Inchi: 1S/C10H13NO4S2/c1-10(3-2-4-10)6-5-7(17(11,14)15)16-8(6)9(12)13/h5H,2-4H2,1H3,(H,12,13)(H2,11,14,15)
    • InChI Key: CQUONFSCIPOVJJ-UHFFFAOYSA-N
    • SMILES: S1C(=CC(=C1C(=O)O)C1(C)CCC1)S(N)(=O)=O

Computed Properties

  • Exact Mass: 275.02860024g/mol
  • Monoisotopic Mass: 275.02860024g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 424
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 134Ų

3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid Pricemore >>

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3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid Related Literature

Additional information on 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid

Introduction to 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic Acid (CAS No. 2137665-62-2)

3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 2137665-62-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of heterocyclic compounds known for their diverse biological activities and structural versatility. The presence of both a sulfamoyl group and a carboxylic acid moiety in its molecular structure endows it with unique chemical properties that make it a promising candidate for further exploration in drug discovery and development.

The molecular framework of 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid consists of a thiophene ring substituted at the 5-position with a sulfamoyl group (-SO₂NH₂) and at the 2-position with a carboxylic acid group (-COOH). The cyclobutyl side chain attached to the thiophene ring introduces steric hindrance, which can influence the compound's solubility, metabolic stability, and interaction with biological targets. This structural feature is particularly relevant in the design of enzyme inhibitors and receptor modulators, where precise spatial orientation of functional groups is critical for efficacy.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and mechanisms of action of such complex molecules. Studies have indicated that 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid may exhibit inhibitory activity against various enzymes implicated in inflammatory and metabolic diseases. The sulfamoyl group, known for its ability to form hydrogen bonds and salt bridges with biological targets, could enhance binding interactions, while the carboxylic acid moiety may participate in pH-dependent solubility modulation, improving oral bioavailability.

In parallel, synthetic methodologies have been refined to optimize the preparation of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated coupling have allowed for more efficient and scalable synthesis of substituted thiophenes. These improvements not only reduce production costs but also enable the rapid screening of analogs with modified substituents, accelerating the discovery process.

The pharmacological potential of 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid has been explored in several preclinical studies. Researchers have focused on its potential role as an anti-inflammatory agent by targeting cyclooxygenase (COX) enzymes or interleukin pathways. Preliminary data suggest that derivatives of this compound may exhibit selectivity over non-steroidal anti-inflammatory drugs (NSAIDs), reducing gastrointestinal side effects while maintaining therapeutic efficacy. Additionally, its structural similarity to known antiviral agents has prompted investigations into its activity against viral proteases and polymerases.

The compound's interaction with biological membranes has also been a subject of interest. The lipophilic cyclobutyl group can influence membrane permeability, potentially affecting drug delivery systems. Nanotechnology-based approaches, such as liposome encapsulation or polymer-based formulations, are being explored to enhance the targeted delivery of 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid to specific tissues or cells, thereby improving therapeutic outcomes.

From an industrial perspective, the demand for high-purity 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid has driven innovations in purification technologies. Chromatographic methods combined with mass spectrometry-based purification have enabled researchers to isolate enantiomerically pure forms of the compound, which is essential for studying stereochemistry-dependent pharmacological effects. Continuous flow chemistry has also emerged as a promising alternative to traditional batch processing, offering higher yields and reduced solvent consumption.

The environmental impact of synthesizing and handling this compound has not been overlooked. Green chemistry principles are being integrated into its production process to minimize waste generation and energy consumption. Solvent-free reactions, biocatalysis, and microwave-assisted synthesis are among the sustainable methods being adopted by pharmaceutical manufacturers aiming to reduce their ecological footprint while maintaining high-quality output.

Future research directions for 3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid include exploring its role in neurodegenerative diseases such as Alzheimer's and Parkinson's. The thiophene scaffold is known to interact with amyloid-beta plaques and alpha-synuclein aggregates, suggesting potential therapeutic benefits. Additionally, its ability to cross the blood-brain barrier may make it an attractive candidate for central nervous system (CNS) drug development.

In conclusion,3-(1-Methylcyclobutyl)-5-sulfamoylthiophene-2-carboxylic acid (CAS No. 2137665-62-2) represents a structurally intriguing compound with multifaceted applications in pharmaceutical research. Its unique combination of functional groups positions it as a valuable scaffold for developing novel therapeutics targeting inflammation, metabolism, viruses, and neurodegeneration. As synthetic methodologies continue to evolve and computational tools provide deeper insights into molecular interactions,this compound holds promise for addressing unmet medical needs in the coming years.

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